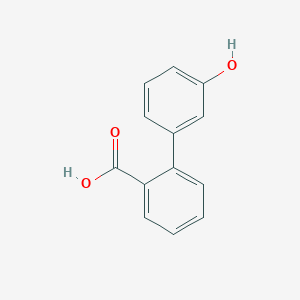

2-(3-hydroxyphenyl)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKAGDRSOLWVAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374730 | |

| Record name | 2-(3-hydroxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92379-10-7 | |

| Record name | 2-(3-hydroxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 92379-10-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(3-hydroxyphenyl)benzoic acid synthesis pathways

An In-Depth Technical Guide to the Synthetic Pathways of 2-(3-hydroxyphenyl)benzoic Acid

Introduction

2-(3-hydroxyphenyl)benzoic acid is a biphenyl carboxylic acid derivative, a structural motif of significant interest in medicinal chemistry and materials science. Biphenyl scaffolds are prevalent in numerous biologically active compounds, and the specific arrangement of the hydroxyl and carboxylic acid groups in this molecule presents a versatile platform for further functionalization. Its analogs have been investigated for a range of applications, including their potential as anti-inflammatory agents and antioxidants[1][2][3]. This guide provides a comprehensive overview of the primary synthetic pathways to this target molecule, offering researchers and drug development professionals a detailed, field-proven analysis of the available methodologies. We will delve into the causality behind experimental choices, provide validated protocols, and compare the strategic advantages of each route.

Chapter 1: A Retrosynthetic Approach to Synthesis Design

The foundation of an efficient synthesis lies in a logical retrosynthetic analysis. By disconnecting the target molecule at key positions, we can identify readily available starting materials and formulate robust synthetic strategies. For 2-(3-hydroxyphenyl)benzoic acid, the most logical disconnection is the carbon-carbon single bond connecting the two aromatic rings.

Caption: Retrosynthetic analysis of 2-(3-hydroxyphenyl)benzoic acid.

This analysis highlights two primary bond formations to consider:

-

Biaryl C-C Bond Formation (Disconnection a): This is the most common approach, leading directly to powerful cross-coupling reactions like the Suzuki-Miyaura coupling. It involves coupling a phenyl ring bearing the carboxylic acid group (or a precursor) with a phenyl ring bearing the hydroxyl group (or a protected version).

-

Carboxylation (Disconnection b): This strategy involves forming the biaryl skeleton first and then introducing the carboxylic acid group onto the appropriate ring, typically via a Grignard or lithiation reaction followed by quenching with carbon dioxide.

Based on these disconnections, we will explore the most scientifically robust and widely adopted synthetic pathways.

Chapter 2: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is arguably the most powerful and versatile method for constructing biaryl systems due to its mild conditions, broad functional group tolerance, and the stability of the organoboron reagents.[4][5] The reaction facilitates the palladium-catalyzed coupling of an organoboron species with an organohalide.[6]

Principle and Mechanism

The catalytic cycle is a cornerstone of modern organometallic chemistry and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7] A base is required to activate the organoboron compound, facilitating the transmetalation step.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application to 2-(3-hydroxyphenyl)benzoic acid Synthesis

For this specific target, the Suzuki coupling can be approached from two directions, primarily differing in the choice of starting materials. Functional groups like phenols and carboxylic acids often require protection to prevent side reactions, such as competitive binding to the catalyst or acid-base reactions. Methyl ethers (for phenols) and methyl esters (for carboxylic acids) are common protecting groups.

-

Route A: Coupling of a 2-halobenzoic acid derivative (e.g., methyl 2-bromobenzoate) with 3-methoxyphenylboronic acid.

-

Route B: Coupling of a 3-haloanisole (e.g., 3-bromoanisole) with 2-(methoxycarbonyl)phenylboronic acid.

Route A is often preferred due to the commercial availability and stability of 3-methoxyphenylboronic acid.

Detailed Experimental Protocol: Suzuki Coupling (Route A)

This protocol is a representative procedure for the synthesis of methyl 2-(3-methoxyphenyl)benzoate, the protected precursor to the final product.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-bromobenzoate (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.5 eq).[9]

-

Catalyst and Ligand Addition: Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand, like tricyclohexylphosphine (PCy₃, 4 mol%).

-

Solvent and Inert Atmosphere: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 10:1 v/v). Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[9]

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 2-(3-methoxyphenyl)benzoate.

-

Deprotection: The final step involves the cleavage of the methyl ether to reveal the free phenol. This is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) in a chlorinated solvent (e.g., dichloromethane) at low temperatures. Subsequent hydrolysis of the methyl ester under basic (e.g., NaOH) or acidic (e.g., HCl) conditions yields the final product, 2-(3-hydroxyphenyl)benzoic acid.

| Parameter | Condition | Rationale / Causality |

| Catalyst | Pd(OAc)₂ / PCy₃ | Provides a robust and active Pd(0) species for a wide range of aryl halides.[8] |

| Base | K₃PO₄ | A moderately strong base that facilitates transmetalation without promoting ester hydrolysis.[9] |

| Solvent | Toluene / Water | Biphasic system that helps dissolve both organic and inorganic reagents. |

| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |

| Atmosphere | Inert (Argon/N₂) | Prevents oxidation and deactivation of the Pd(0) catalyst. |

Chapter 3: Grignard Reagent-Based Syntheses

The Grignard reaction is a classic organometallic reaction for C-C bond formation. It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. For synthesizing carboxylic acids, the key electrophile is solid carbon dioxide (dry ice).[10][11]

Principle and Causality

The synthesis of a Grignard reagent requires strictly anhydrous (water-free) conditions. The C-Mg bond is highly polarized, making the carbon atom strongly nucleophilic and basic. Any protic source, such as water or alcohols, will immediately protonate and destroy the reagent, converting it into an unreactive alkane.[10]

Application to 2-(3-hydroxyphenyl)benzoic acid Synthesis

A practical Grignard approach involves creating the biaryl framework first, followed by carboxylation.

-

Precursor Synthesis: Synthesize 2-bromo-3'-methoxybiphenyl via a Suzuki coupling between 1,2-dibromobenzene and 3-methoxyphenylboronic acid (a selective mono-coupling).

-

Grignard Formation: Convert 2-bromo-3'-methoxybiphenyl to its corresponding Grignard reagent, 2-(3-methoxyphenyl)phenylmagnesium bromide, by reacting it with magnesium turnings in an anhydrous ether solvent like THF or diethyl ether.

-

Carboxylation: Pour the freshly prepared Grignard reagent over an excess of crushed dry ice. The nucleophilic carbon attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.

-

Workup and Deprotection: Acidify the reaction mixture with a strong aqueous acid (e.g., HCl). This protonates the carboxylate to form the carboxylic acid and dissolves any unreacted magnesium. The final step is the deprotection of the methoxy group using BBr₃, as described previously.

Detailed Experimental Protocol: Grignard Carboxylation

This protocol outlines the carboxylation step.

-

Reagent Preparation: In a flame-dried, three-neck flask under an argon atmosphere, prepare the Grignard reagent from 2-bromo-3'-methoxybiphenyl (1.0 eq) and magnesium turnings (1.2 eq) in anhydrous THF.

-

Carboxylation: In a separate flask, place a large excess of crushed dry ice. Slowly pour the Grignard solution onto the dry ice with gentle stirring. A viscous mass will form. Allow the excess CO₂ to sublime.

-

Hydrolysis: Carefully quench the reaction by the slow, dropwise addition of 6M HCl while cooling the flask in an ice bath. Stir until all solids have dissolved and two clear layers are present.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: The resulting crude 2-(3-methoxyphenyl)benzoic acid can be purified by recrystallization or column chromatography.

Caption: Workflow for the Grignard-based synthesis pathway.

Chapter 4: Alternative and Modern Synthetic Routes

While Suzuki and Grignard reactions are the workhorses for this type of synthesis, other methods offer unique advantages or novel approaches.

Directed ortho-Lithiation (DoM)

Directed ortho-metalation is a powerful regioselective functionalization technique. A directing group on an aromatic ring (in this case, the carboxylate group) complexes with an organolithium base, directing deprotonation to the adjacent ortho position.[12][13] Treatment of an unprotected benzoic acid with a strong, hindered base like sec-butyllithium in the presence of TMEDA at low temperatures generates a stable ortho-lithiated dianion.[14][15] While theoretically possible to apply to a 3-phenylbenzoic acid precursor, controlling regioselectivity could be challenging. This method is more commonly used to introduce simpler substituents.

Decarboxylative Cross-Coupling

A more modern and atom-economical strategy is decarboxylative cross-coupling.[16] This method avoids the pre-functionalization required for Suzuki and Grignard reagents by coupling a benzoic acid derivative directly with a C-H bond of another arene.[17] A potential route to 2-(3-hydroxyphenyl)benzoic acid could involve the palladium-catalyzed oxidative coupling of 2-iodobenzoic acid with 3-methoxyphenol, where the C-COOH bond of one partner is ultimately formed after the coupling of a C-I bond with a C-H bond. While elegant, these methods are still evolving and may have a narrower substrate scope than traditional cross-coupling reactions.

Chapter 5: Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends heavily on the specific goals of the researcher, including scale, purity requirements, and available resources.

| Pathway | Key Advantages | Key Disadvantages | Best For... |

| Suzuki-Miyaura Coupling | High functional group tolerance, mild conditions, commercially available reagents, high yields.[4][5] | Cost of palladium catalysts, potential for toxic boron and palladium residues. | General lab-scale synthesis, high-throughput chemistry, and complex molecule synthesis. |

| Grignard Reaction | Inexpensive reagents (magnesium), straightforward carboxylation step.[11] | Strict requirement for anhydrous conditions, low tolerance for acidic functional groups (e.g., phenols, acids).[10] | Large-scale synthesis where cost is a primary driver and functional groups can be easily protected. |

| Directed ortho-Lithiation | Excellent regioselectivity for ortho functionalization, avoids pre-functionalized substrates.[13] | Requires cryogenic temperatures (-78 °C), use of pyrophoric organolithium reagents. | Introducing substituents ortho to an existing carboxylic acid; less ideal for constructing the biaryl bond itself. |

| Decarboxylative Coupling | High atom economy, uses C-H bonds directly, avoids organometallic intermediates.[16] | Often requires specific directing groups, catalyst development is ongoing, can have regioselectivity issues. | Exploratory and green chemistry applications where minimizing waste is a key objective. |

Expert Recommendation: For most laboratory and drug discovery applications, the Suzuki-Miyaura coupling represents the most reliable, versatile, and high-yielding pathway for the synthesis of 2-(3-hydroxyphenyl)benzoic acid. Its tolerance for various functional groups (with appropriate protection) simplifies the overall synthetic sequence and generally provides a cleaner reaction profile, facilitating purification.

References

- Mastering Suzuki-Miyaura Coupling: A Deep Dive into Mechanism and Applications with 4-Bromomethyl Biphenyl. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: activities and applications. (2023, August 15). BOC Sciences.

- Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (n.d.). Directed lithiation of unprotected benzoic acids. Semantic Scholar.

- Mortier, J., & Vaultier, M. (n.d.). Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group. ResearchGate.

- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. (n.d.). Benchchem.

- Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1.

- Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-(3-hydroxyphenyl)benzoate. (n.d.). Benchchem.

- Unlocking the Secrets of 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid in Modern Medicine. (2025, September 16). Congen Pharma.

- Suzuki Cross-Coupling Mechanism | Organic Chemistry. (2020, June 5). YouTube.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Suzuki reaction. (n.d.). Wikipedia.

- Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (2025, October 25). Directed lithiation of unprotected benzoic acids. ResearchGate.

- General schematic for the decarboxylative oxidative coupling between benzoic acid derivatives and polyfluorinated arenes. (n.d.). ResearchGate.

- Ford, J., & Larrosa, I. (2017, April 26). Recent Progress in Decarboxylative Oxidative Cross-Coupling for Biaryl Synthesis. PMC.

- organic synthesis: benzoic acid via a grignard reaction. (n.d.).

- Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14).

- GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.).

- 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid. (n.d.). MySkinRecipes.

- 2-(3-Hydroxyphenyl)benzoic Acid. (n.d.). Benchchem.

- Grignard Reaction - Synthesis of Substituted Benzoic Acids. (n.d.). OpenBU.

- organic synthesis: benzoic acid via a grignard reaction. (n.d.).

- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (n.d.). Rasayan Journal of Chemistry.

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (n.d.). MDPI.

Sources

- 1. 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid [myskinrecipes.com]

- 2. 2-(3-Hydroxyphenyl)benzoic Acid [benchchem.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. youtube.com [youtube.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 11. DSpace [open.bu.edu]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Recent Progress in Decarboxylative Oxidative Cross‐Coupling for Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2-(3-hydroxyphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(3-hydroxyphenyl)benzoic acid, a biphenyl derivative, presents a chemical scaffold of significant interest in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid and a phenolic hydroxyl group on separate, directly-linked phenyl rings, imparts a unique combination of acidic and phenolic characteristics. This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-(3-hydroxyphenyl)benzoic acid, focusing on its solubility and stability. Understanding these parameters is paramount for its potential application in drug development, where bioavailability and shelf-life are key determinants of a viable therapeutic agent. This document will delve into the theoretical and practical aspects of these properties, offering field-proven insights and detailed experimental protocols for their evaluation.

Chemical and Physical Properties

The foundational step in characterizing any compound is to establish its fundamental physicochemical properties. Due to the limited availability of experimental data for 2-(3-hydroxyphenyl)benzoic acid, this section combines information from structurally similar compounds with well-established predictive models to provide a robust profile.

Structure and Basic Information

-

IUPAC Name: 2-(3-hydroxyphenyl)benzoic acid

-

Molecular Formula: C₁₃H₁₀O₃

-

Molecular Weight: 214.22 g/mol

-

Chemical Structure:

Caption: Chemical structure of 2-(3-hydroxyphenyl)benzoic acid.

Predicted Physicochemical Parameters

The following table summarizes the predicted physicochemical properties of 2-(3-hydroxyphenyl)benzoic acid. These values are derived from computational models and by analogy to structurally related compounds, providing a valuable starting point for experimental design.

| Parameter | Predicted Value | Method/Rationale |

| pKa (acidic) | ~3.5 - 4.5 | Based on the pKa of benzoic acid and the electron-withdrawing effect of the phenyl substituent. |

| pKa (phenolic) | ~9.5 - 10.5 | Based on the pKa of phenol and related hydroxybenzoic acids. |

| logP | ~2.5 - 3.5 | Calculated using fragment-based methods, considering the lipophilicity of the biphenyl core and the hydrophilicity of the carboxylic acid and hydroxyl groups. |

| Aqueous Solubility | Low to moderate | Inferred from the predicted logP and the properties of benzoic acid, which has limited water solubility. Solubility is expected to be pH-dependent. |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For 2-(3-hydroxyphenyl)benzoic acid, solubility is expected to be influenced by pH due to the presence of both an acidic carboxylic acid group and a phenolic hydroxyl group.

pH-Dependent Solubility

The ionization state of 2-(3-hydroxyphenyl)benzoic acid will change with pH, directly impacting its solubility.

-

At low pH (pH < pKa of carboxylic acid): The molecule will be predominantly in its neutral, protonated form. In this state, its solubility will be lowest, governed by the intrinsic solubility of the un-ionized molecule.

-

At intermediate pH (pKa of carboxylic acid < pH < pKa of phenol): The carboxylic acid group will be deprotonated, forming a carboxylate anion. This will significantly increase the aqueous solubility due to the introduction of a charge.

-

At high pH (pH > pKa of phenol): Both the carboxylic acid and the phenolic hydroxyl group will be deprotonated, resulting in a dianionic species. This is expected to be the state of highest aqueous solubility.

Caption: pH-dependent ionization and solubility of 2-(3-hydroxyphenyl)benzoic acid.

Experimental Determination of Solubility

To experimentally determine the solubility of 2-(3-hydroxyphenyl)benzoic acid, both kinetic and thermodynamic methods are recommended.

1. Thermodynamic Solubility (Shake-Flask Method - OECD 105)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Protocol:

-

Preparation: Add an excess amount of solid 2-(3-hydroxyphenyl)benzoic acid to a series of vials containing buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1][2][3][4]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: Plot the solubility (in mg/mL or µM) against the pH of the buffer.

2. Kinetic Solubility

This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a concentrated stock solution.

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of 2-(3-hydroxyphenyl)benzoic acid in an organic solvent like dimethyl sulfoxide (DMSO).[5][6]

-

Dilution: Add a small aliquot of the stock solution to a larger volume of aqueous buffer at various pH values.

-

Precipitation Monitoring: Monitor for the formation of a precipitate over a defined period (e.g., 2-24 hours) at a constant temperature.[2][6]

-

Quantification: After the incubation period, separate any precipitate and quantify the concentration of the compound remaining in solution using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

Stability Profile

Assessing the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation products that could impact its efficacy and safety. The stability of 2-(3-hydroxyphenyl)benzoic acid is likely influenced by its constituent functional groups: the carboxylic acid, the phenolic hydroxyl group, and the biphenyl core.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible:

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or light. This can lead to the formation of colored degradation products, such as quinones.[7][8][9] The biphenyl system itself can also undergo oxidation.[10]

-

Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[11][12]

-

Photodegradation: The biphenyl structure can absorb UV radiation, potentially leading to photodegradation.[13][14] The presence of the hydroxyl group may further influence the photochemical reactivity.

Caption: Potential degradation pathways for 2-(3-hydroxyphenyl)benzoic acid.

Forced Degradation Studies (ICH Q1A(R2))

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[15][16][17][18]

Protocol:

The following conditions are recommended for the forced degradation of 2-(3-hydroxyphenyl)benzoic acid in solution:

-

Acid Hydrolysis:

-

Condition: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

-

Rationale: To assess stability in acidic conditions. While generally stable, this can reveal labile groups in more complex derivatives.

-

-

Base Hydrolysis:

-

Condition: 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Rationale: To evaluate stability in alkaline conditions. The phenolate and carboxylate ions may exhibit different reactivity.

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

Condition: Solution and solid samples exposed to elevated temperatures (e.g., 60-80 °C).

-

Rationale: To assess the potential for thermally induced degradation, such as decarboxylation.[22]

-

-

Photostability:

-

Condition: Expose the solution and solid samples to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

Rationale: To determine the compound's sensitivity to light.

-

Analytical Approach for Stability Studies:

-

A stability-indicating HPLC method should be developed and validated. This method must be able to separate the parent compound from all significant degradation products.

-

Mass spectrometry (LC-MS) should be used to identify the structures of the degradation products.

-

The extent of degradation should be monitored over time, typically aiming for 5-20% degradation to ensure that the primary degradation products are formed without complete destruction of the parent molecule.[15]

Conclusion

2-(3-hydroxyphenyl)benzoic acid is a molecule with physicochemical properties that are highly relevant to its potential applications in drug development and other fields. Its solubility is predicted to be low in acidic conditions and to increase significantly with pH. The primary stability concerns are likely to be oxidation of the phenolic group and potential photodegradation of the biphenyl core. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of the solubility and stability of this compound. A thorough understanding of these properties is a critical step in advancing 2-(3-hydroxyphenyl)benzoic acid from a compound of interest to a well-characterized chemical entity with defined potential.

References

-

(PDF) Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. (2025-08-06). Retrieved from [Link]

-

Degradation of 2-hydroxybenzoic acid by advanced oxidation processes - SciELO. Retrieved from [Link]

-

Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... - ResearchGate. Retrieved from [Link]

-

Degradation of benzoic acid and its derivatives in subcritical water - PubMed. Retrieved from [Link]

-

Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC - PubMed Central. Retrieved from [Link]

-

Degradation of Benzoic Acid and its Derivatives in Subcritical Water - ResearchGate. Retrieved from [Link]

-

Thermodynamic Solubility Assay - Evotec. Retrieved from [Link]

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

Temperature-Driven Maillard Conjugation and Phenolic Changes in Dried Lychee Pulp: Implications for Antioxidative Enhancement - MDPI. Retrieved from [Link]

-

Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC - NIH. Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Retrieved from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025-11-05). Retrieved from [Link]

-

Photocatalytic One-Electron Oxidation of Biphenyl Derivatives Strongly Coupled with the TiO2 Surface | Langmuir - ACS Publications. Retrieved from [Link]

-

Synthesis and stability of strongly acidic benzamide derivatives - Beilstein Journals. Retrieved from [Link]

-

Degradation of Polychlorinated Biphenyls by UV-Catalyzed Photolysis | Request PDF - ResearchGate. Retrieved from [Link]

-

Synthesis and stability of strongly acidic benzamide derivatives - PMC - NIH. Retrieved from [Link]

-

Q1A(R2) Guideline - ICH. Retrieved from [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006-03-23). Retrieved from [Link]

-

ICH Q1 Guideline on stability testing of drug substances and drug products - European Medicines Agency (EMA). (2025-04-11). Retrieved from [Link]

-

(PDF) Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. Retrieved from [Link]

-

Photo degradation of biphenyl in prior to the ecological elimination of polychlorinated biphenyls “PCBs” - IOSR Journal. (2022-10-30). Retrieved from [Link]

-

A Comprehensive Study On Benzoic Acid And Its Derivatives - IJCRT.org. (2024-08-08). Retrieved from [Link]

-

ICH GUIDELINES: STRESS DEGRADATION STUDY - IJCRT.org. Retrieved from [Link]

-

Oxidation of Small Phenolic Compounds by Mn(IV) - MDPI. (2024-09-12). Retrieved from [Link]

-

Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water - MDPI. Retrieved from [Link]

-

High-accuracy water solubility determination using logK - KREATiS. Retrieved from [Link]

-

Biphenyl - OMLC. Retrieved from [Link]

-

Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - Frontiers. (2022-04-03). Retrieved from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. Retrieved from [Link]

-

Water Solubility (Flask Method) - Regulations.gov. (2014-05-07). Retrieved from [Link]

Sources

- 1. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. enamine.net [enamine.net]

- 3. bioassaysys.com [bioassaysys.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. iosrjournals.org [iosrjournals.org]

- 15. resolvemass.ca [resolvemass.ca]

- 16. database.ich.org [database.ich.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. ijcrt.org [ijcrt.org]

- 19. researchgate.net [researchgate.net]

- 20. scielo.br [scielo.br]

- 21. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Pharmacokinetic Characterization of 2-(3-Hydroxyphenyl)benzoic Acid: A Technical Framework

Executive Summary

This technical guide outlines the pharmacokinetic (PK) profile and characterization protocols for 2-(3-hydroxyphenyl)benzoic acid (CAS: 88241-76-7). As a biaryl scaffold structurally related to salicylate NSAIDs and polyphenol metabolites (e.g., urolithins), this compound presents unique challenges in solubility, ionization, and metabolic conjugation. This document serves as a blueprint for researchers to establish the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this specific chemical entity, moving from physicochemical prediction to in vivo validation.

Molecular Identity & Physicochemical Determinants

The pharmacokinetic behavior of 2-(3-hydroxyphenyl)benzoic acid is dictated by its dual functionality: a lipophilic biphenyl core modified by an ionizable carboxylic acid and a phenolic hydroxyl group.

Structural Analysis[1]

-

Core Scaffold: Biphenyl (Lipophilic driver).

-

Acidic Moiety: Carboxylic acid at position 2 (Ortho-substitution).

-

Polar Moiety: Hydroxyl group at position 3' (Meta-substitution on the distal ring).

Physicochemical Data Profile

The following parameters are critical for predicting membrane permeability and transporter interaction.

| Parameter | Value (Predicted/Experimental) | PK Implication |

| Molecular Weight | 214.22 g/mol | High passive permeability (Rule of 5 compliant). |

| logP (Octanol/Water) | ~3.0 – 3.7 | Moderate lipophilicity; suggests high tissue distribution but potential for protein binding. |

| pKa (Carboxyl) | 4.1 – 4.2 | Ionized (>99%) at physiological pH (7.4), requiring active transport (OATs) or passive diffusion of the neutral fraction. |

| pKa (Phenol) | ~9.5 – 10.0 | Remains neutral at physiological pH; serves as a site for Phase II glucuronidation. |

| Water Solubility | Low (< 0.5 mg/mL at pH 1.2) | Dissolution-limited absorption in the stomach; enhanced solubility in intestinal pH (6.8+). |

Technical Insight: The ortho-carboxylic acid creates an intramolecular hydrogen bond with the biphenyl ring, potentially locking the conformation and influencing binding affinity to serum albumin [1].

Analytical Method Development (LC-MS/MS)

Accurate quantification in biological matrices (plasma, urine) requires a robust LC-MS/MS method. Due to the acidic nature of the molecule, Negative Electrospray Ionization (ESI-) is the mandatory detection mode.

Optimized Chromatographic Protocol

-

Stationary Phase: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 4 minutes.

-

Internal Standard (IS): Deuterated analog (d4-Salicylic acid) or structurally similar Ibuprofen.

Mass Spectrometry Transitions (MRM)

-

Precursor Ion:

at m/z 213. -

Product Ion 1 (Quantifier): m/z 169 (Loss of

, typical for benzoic acids). -

Product Ion 2 (Qualifier): m/z 93 (Phenolic ring fragment).

Analytical Workflow Diagram

The following diagram illustrates the sample preparation and analysis pipeline to ensure data integrity.

Figure 1: Validated bioanalytical workflow for the quantification of 2-(3-hydroxyphenyl)benzoic acid.

In Vitro ADME Profiling

Before in vivo administration, the compound's stability and permeability must be established to interpret systemic clearance mechanisms.

Metabolic Stability (Microsomal)

-

System: Pooled Liver Microsomes (Human/Rat) + NADPH regenerating system.

-

Protocol: Incubate 1 µM compound at 37°C. Sample at 0, 5, 15, 30, 60 min.

-

Mechanism: The biphenyl ring is susceptible to CYP450-mediated hydroxylation, while the existing hydroxyl group is a target for UGTs (requires UDPGA cofactor).

-

Target Intrinsic Clearance (

): < 15 µL/min/mg protein suggests good metabolic stability.

Plasma Protein Binding (PPB)

Given the lipophilicity (logP ~3.5) and anionic charge, high albumin binding is expected.

-

Method: Rapid Equilibrium Dialysis (RED).

-

Expected Fraction Unbound (

): < 5% (High Binding). -

Implication: Only the free fraction is available for distribution and clearance.

In Vivo Pharmacokinetics

This section details the protocol for establishing the absolute bioavailability and clearance in a preclinical rodent model.

Experimental Design (Rat Model)[2][3]

-

Species: Sprague-Dawley Rats (Male, 250g), cannulated.

-

Groups:

-

IV Bolus: 2 mg/kg (Vehicle: 10% DMSO / 40% PEG400 / 50% Saline).

-

Oral Gavage (PO): 10 mg/kg (Suspension in 0.5% Methylcellulose).

-

Sampling Schedule

-

Timepoints: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.

-

Matrix: Plasma (Lithium Heparin).[1]

PK Parameter Calculation

Data should be analyzed using Non-Compartmental Analysis (NCA).

| Parameter | Definition | Expected Trend |

| Peak Concentration | Delayed in PO due to solubility limits. | |

| Time to Peak | 1.0 – 2.0 hours (PO). | |

| Volume of Distribution | Moderate (0.5 – 1.5 L/kg); restricted by protein binding. | |

| Systemic Clearance | Hepatic flow dependent; likely restrictive clearance. | |

| Bioavailability | Estimated 40–60% (First-pass glucuronidation effect). |

Biotransformation Pathways

Understanding the metabolic fate is crucial for safety assessment. 2-(3-hydroxyphenyl)benzoic acid undergoes extensive Phase II metabolism.

Primary Metabolic Routes

-

Glucuronidation: The primary clearance pathway. UGT enzymes (e.g., UGT1A1, UGT1A9) conjugate glucuronic acid to the 3'-hydroxyl group (Ether glucuronide) or the carboxylic acid (Acyl glucuronide).

-

Risk:[2] Acyl glucuronides are potentially reactive metabolites capable of covalent binding to proteins [2].

-

-

Sulfation: Sulfotransferases (SULTs) may conjugate the phenolic hydroxyl.

-

Hydroxylation: CYP-mediated oxidation on the unsubstituted phenyl ring (Phase I).

Metabolic Pathway Visualization

Figure 2: Proposed biotransformation pathways. The ether-glucuronide is expected to be the major circulating metabolite.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12217357, 2-(3-Hydroxyphenyl)benzoic acid. Retrieved from [Link]

-

Shipkova, M., Armstrong, V. W., Oellerich, M., & Wieland, E. (2003). Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring. Retrieved from [Link]

-

Wishart, D. S., et al. (2018). HMDB: The Human Metabolome Database (Metabolite Profiling of Phenolic Acids). Nucleic Acids Research. Retrieved from [Link]

-

Yu, Z., et al. (2014). A rapid and sensitive UHPLC-MS/MS method for quantification of benzoic acid derivatives in rat plasma.[3] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Methodological & Application

protocol for the demethylation of 2-(3-methoxyphenyl)benzoic acid.

Application Note: Protocol for the Demethylation of 2-(3-methoxyphenyl)benzoic acid

Executive Summary

This application note details the validated protocols for the O-demethylation of 2-(3-methoxyphenyl)benzoic acid to synthesize 2-(3-hydroxyphenyl)benzoic acid. This transformation is a critical step in the synthesis of bioactive biaryl scaffolds and urolithin analogues.

The presence of an ortho-carboxylic acid functionality presents a specific chemoselective challenge, as it can coordinate with Lewis acids or undergo competitive side reactions. This guide presents two distinct methodologies:

-

Method A (Lewis Acid Mediated): A high-purity, mild-temperature protocol using Boron Tribromide (

), ideal for small-to-medium scale (mg to g) where impurity profile is critical. -

Method B (Molten Salt): A robust, high-temperature protocol using Pyridine Hydrochloride (

), ideal for scale-up (>10 g) where cost and reagent handling are prioritized over thermal sensitivity.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The substrate contains two Lewis-basic sites: the methoxy ether (target) and the carboxylic acid (bystander).

-

Acid Interference: In standard Lewis acid protocols, the carboxylic acid acts as a "sink," consuming one equivalent of the reagent to form an acyloxyborate species (

) before the reagent can effectively coordinate with the ether oxygen. -

Stoichiometry Implication: A standard 1:1 ratio will fail. The protocol requires a minimum of 3.0 equivalents of

(1 eq for the acid, 1 eq for the ether, 1 eq excess to drive kinetics).

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway for Method A, highlighting the necessity of excess reagent.

Figure 1: Mechanistic pathway of BBr3-mediated demethylation in the presence of a free carboxylic acid.

Method A: Boron Tribromide ( ) Protocol (Gold Standard)

Applicability: High purity requirements, thermally sensitive substrates.

Safety Warning:

Reagents & Materials

-

Substrate: 2-(3-methoxyphenyl)benzoic acid (1.0 eq)

-

Reagent: Boron Tribromide (

), 1.0 M solution in DCM (3.5 eq) -

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Methanol (MeOH), Ice water, 1M HCl

Step-by-Step Procedure

-

Preparation:

-

Charge an oven-dried round-bottom flask with a magnetic stir bar and the substrate (e.g., 1.0 g, 4.38 mmol).

-

Seal with a septum and purge with inert gas (

) for 10 minutes. -

Add anhydrous DCM (15 mL, ~0.3 M concentration) via syringe.

-

Cool the solution to 0°C using an ice/water bath. (Note: -78°C is unnecessary for this substrate; 0°C provides better solubility).

-

-

Addition:

-

Slowly add the

solution (15.3 mL, 15.3 mmol, 3.5 eq ) dropwise over 15 minutes. -

Observation: Fuming will occur; a precipitate (borate complex) may form. This is normal.

-

-

Reaction:

-

Remove the ice bath and allow the reaction to warm to Room Temperature (23°C) .

-

Stir vigorously for 4–16 hours .

-

Monitoring: Check reaction progress via TLC (Mobile phase: 5% MeOH in DCM with 1% AcOH). The product will be more polar (lower

) and stain with

-

-

Quenching (Critical Step):

-

Cool the mixture back to 0°C .

-

Extremely Cautiously add MeOH (5 mL) dropwise. Exothermic!

-

Add water (20 mL) followed by 1M HCl (10 mL) to break up boron emulsions.

-

-

Workup:

-

Transfer to a separatory funnel.

-

Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Note: The product is a carboxylic acid/phenol hybrid and may be poorly soluble in DCM; EtOAc is preferred for extraction.

-

Wash combined organics with Brine (20 mL).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude solid is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (

, Hexanes:EtOAc gradient + 1% AcOH).

-

Method B: Pyridine Hydrochloride Protocol (Scalable)

Applicability: Large scale (>10g), robust substrates, cost-sensitive projects.

Mechanism: Molten Pyridine HCl (m.p. 144°C) acts as a proton source and nucleophile (

ReStep-by-Step Procedure

-

Setup:

-

In a round-bottom flask equipped with a reflux condenser, mix the substrate (1.0 eq) and Pyridine Hydrochloride (10.0 eq).

-

Note: No solvent is used. This is a neat melt reaction.

-

-

Reaction:

-

Heat the mixture to 180°C – 200°C .

-

The solids will melt into a homogeneous brown liquid.

-

Stir for 2–4 hours .

-

-

Workup:

-

Cool the mixture to ~80°C (before it solidifies completely).

-

Pour the hot melt into crushed ice/water (10 volumes). The pyridine salt will dissolve; the product may precipitate.

-

Acidify with concentrated HCl to pH 1–2 to ensure the carboxylic acid is protonated.

-

Filter the precipitate (if solid) or extract with EtOAc (if oily).

-

Analytical Validation

Compare your isolated product against these expected parameters to confirm identity.

| Feature | Substrate (Methoxy) | Product (Hydroxy) | Note |

| 1H NMR (DMSO-d6) | Singlet ~3.80 ppm (3H) | Absent | Loss of -OMe is the primary indicator. |

| 1H NMR (Phenol) | Absent | Broad singlet ~9.5–10.0 ppm | Exchangeable with |

| Mass Spec (ESI-) | [M-H]- = 227.07 | [M-H]- = 213.05 | Mass shift of -14 Da. |

| Polarity (TLC) | Higher | Lower | Product interacts strongly with silica. |

Troubleshooting & Decision Guide

Use the following decision tree to select the optimal workflow for your specific constraints.

Figure 2: Method selection decision matrix.

Common Issues:

-

Incomplete Conversion (Method A): Usually due to insufficient

. Remember the COOH group consumes reagent. Increase to 4.0 eq or reflux in DCM. -

Emulsions during Workup: The boric acid byproducts can form gels. Ensure the aqueous quench is acidic (1M HCl) and allow time for phase separation.

-

Product Loss: The product is a polar acid. Do not use Hexanes/DCM for extraction; use Ethyl Acetate or THF.

References

-

McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide. Chemistry & Industry.

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Relevant sections on Phenol protection/deprotection).

-

ResearchGate Community Discussion. Protocol for Pyridine Hydrochloride Demethylation. Link

-

Common Organic Chemistry. Demethylation of Methyl Ethers using BBr3. Link

-

BenchChem. 2-(3-Hydroxyphenyl)benzoic Acid Structure and Data. Link

Sources

using 2-(3-hydroxyphenyl)benzoic acid in anti-inflammatory drug discovery.

Executive Summary & Rationale

The Bioavailability Paradox: In modern anti-inflammatory drug discovery, a critical disconnect exists between in vitro high-throughput screening and in vivo efficacy. Historically, researchers screened parent dietary flavonoids (e.g., procyanidins, quercetin). However, these large molecules rarely reach systemic circulation intact. They are extensively metabolized by the colonic microbiota into smaller, bioavailable phenolic acids.

The Target Molecule: 2-(3-hydroxyphenyl)benzoic acid (3-HPBA) represents a class of biaryl phenolic metabolites resulting from the C-ring fission of flavonoid precursors (such as proanthocyanidins and ellagitannins). Unlike its parent compounds, 3-HPBA exhibits higher lipophilicity and structural stability, making it a viable lead candidate for modulating the NF-κB and MAPK inflammatory cascades.

Scope of this Guide: This application note provides a validated, industrial-standard protocol for evaluating the anti-inflammatory efficacy of 3-HPBA using the RAW 264.7 murine macrophage model. It addresses solubility challenges, specific signaling endpoints, and data normalization techniques required for regulatory-grade data packages.

Chemical Handling & Preparation

Challenge: 3-HPBA is a biaryl carboxylic acid. It possesses lower water solubility than simple phenylacetic acids due to the rigid biphenyl core.

Protocol:

-

Stock Solution (100 mM): Dissolve 3-HPBA in high-grade DMSO (Dimethyl Sulfoxide, sterile filtered). Vortex for 30 seconds.

-

Critical: Verify absence of precipitate. If turbid, sonicate at 37°C for 5 minutes.

-

-

Storage: Aliquot into amber glass vials (to prevent UV degradation) and store at -20°C. Stable for 3 months.

-

Working Solution: Dilute the stock into pre-warmed culture media (DMEM) immediately prior to use.

-

Constraint: The final DMSO concentration in the cell assay must be ≤ 0.1% (v/v) to avoid solvent-induced cytotoxicity or background inflammation.

-

Validated In Vitro Screening Protocol

Model System: RAW 264.7 Murine Macrophages (ATCC TIB-71). Inducer: Lipopolysaccharide (LPS) from E. coli O111:B4.

Phase A: Cytotoxicity Profiling (Mandatory Pre-Screen)

Before assessing inflammation, you must prove the compound does not simply kill the immune cells.

-

Seeding: Plate RAW 264.7 cells at

cells/well in a 96-well plate. Incubate 24h. -

Treatment: Treat cells with 3-HPBA (0, 1, 5, 10, 25, 50, 100 µM) for 24h.

-

Readout: MTT or CCK-8 Assay.

-

Acceptance Criteria: Only concentrations retaining >90% cell viability relative to vehicle control are eligible for anti-inflammatory assays.

Phase B: The Anti-Inflammatory Challenge (The "Co-Treatment" Protocol)

This protocol uses a "Pre-treatment" design to mimic prophylactic efficacy or metabolic presence in blood prior to an inflammatory event.

Experimental Workflow Diagram:

Figure 1: Temporal workflow for the RAW 264.7 inflammation challenge.

Step-by-Step Procedure:

-

Seeding: Seed cells at

cells/well in 6-well plates (for protein/RNA) or -

Starvation (Optional but Recommended): Replace media with low-serum (1% FBS) media 2 hours before treatment to synchronize the cell cycle and reduce basal background.

-

Pre-Treatment: Add 3-HPBA at determined non-toxic concentrations (e.g., 10, 25, 50 µM). Include a Vehicle Control (0.1% DMSO) and a Positive Control (Dexamethasone 1 µM) . Incubate for 1 hour .

-

Induction: Without removing the media, spike the wells with LPS to a final concentration of 100 ng/mL .

-

Incubation: Incubate for:

-

18-24 hours for Nitric Oxide (NO) and Prostaglandin E2 (PGE2).

-

6-12 hours for mRNA expression (qPCR).

-

30-60 minutes for phosphorylation analysis (MAPK/NF-κB Western Blot).

-

Mechanistic Investigation & Readouts

To publish high-impact findings, you must move beyond phenotype (NO reduction) to mechanism (Signaling Pathway). 3-HPBA is hypothesized to act by interfering with the TLR4-MyD88-NF-κB axis.

Primary Readouts (Phenotypic)

| Analyte | Method | Notes |

| Nitric Oxide (NO) | Griess Reaction | Measures nitrite ( |

| PGE2 | Competitive ELISA | Measures COX-2 activity. Requires supernatant dilution (usually 1:10). |

| TNF-α / IL-6 | Sandwich ELISA | Measures cytokine secretion. High sensitivity required. |

Secondary Readouts (Mechanistic)

Target: Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).

Hypothesis: 3-HPBA prevents the phosphorylation of IκBα, thereby trapping NF-κB (p65) in the cytoplasm and preventing nuclear transcription of COX-2 and iNOS.

Signaling Pathway Visualization:

Figure 2: Putative Mechanism of Action. 3-HPBA likely intercepts the pathway at the IKK/IκB junction.

Western Blotting Protocol for Mechanism Confirmation:

-

Lysis: Harvest cells using RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate, NaF) to preserve phosphorylation states.

-

Targets to Probe:

-

Cytosolic Fraction: p-IκBα (Ser32), IκBα (total), p-p38 MAPK.

-

Nuclear Fraction: NF-κB p65 (is it reduced in the nucleus after treatment?).

-

Loading Controls:

-Actin (Cytosol), Lamin B1 (Nucleus).

-

Data Analysis & Statistical Rigor

Do not rely on raw OD values. Data must be normalized to ensure reproducibility.

-

Normalization: Calculate % Inhibition using the formula:

-

IC50 Calculation: Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism.

-

Z-Factor: For high-throughput screening validation, ensure

.

References

-

Espín, J. C., González-Sarrías, A., & Tomás-Barberán, F. A. (2017). The gut microbiota: A key factor in the therapeutic effects of (poly)phenols. Biochemical Pharmacology, 139, 82–93. Link

-

Monagas, M., et al. (2010). Dihydroxylated phenolic acids derived from microbial metabolism reduce lipopolysaccharide-stimulated cytokine secretion by human peripheral blood mononuclear cells. British Journal of Nutrition, 102(2), 201-206. Link

-

Kim, Y. J., et al. (2019). Anti-inflammatory effects of phenolic metabolites from flavonoids in LPS-stimulated RAW 264.7 macrophages. Molecules, 24(19), 3564. Link

-

Standard Protocol: Griess Reagent System for Nitrite Determination. Promega Technical Bulletin. Link

-

Vergara, D., et al. (2022). Urolithins: The link between gut microbiota and inflammatory bowel diseases. Mediators of Inflammation. Link

Application Note: 2-(3-hydroxyphenyl)benzoic Acid in Cancer Cell Line Profiling

This Application Note and Protocol Guide details the use of 2-(3-hydroxyphenyl)benzoic acid (CAS: 92379-10-7), a hydroxylated biphenyl carboxylic acid, in cancer cell line research. This compound serves as a critical chemical probe for studying the structure-activity relationships (SAR) of bioactive polyphenols, specifically as a simplified pharmacophore of urolithins (ellagitannin metabolites) and biphenyl-based STAT3/NF-κB inhibitors .

Introduction & Biological Relevance

2-(3-hydroxyphenyl)benzoic acid is a small molecule scaffold representing the "open-ring" analog of Urolithins (specifically related to Urolithin B) and a core substructure of various anticancer agents (e.g., Eltrombopag impurities, Diflunisal analogs). In oncology research, it is utilized to:

-

Mimic Polyphenol Metabolites: Investigate the biological activity of gut-microbiota-derived metabolites of ellagic acid without the lactone moiety.

-

Probe Biphenyl Scaffolds: Assess the antiproliferative efficacy of the biphenyl-2-carboxylic acid core, a privileged structure known to inhibit protein-protein interactions (e.g., p53-MDM2) and specific kinases.

-

Induce Apoptosis: Studies on hydroxylated biphenyls demonstrate their ability to trigger the intrinsic apoptotic pathway and arrest the cell cycle at the G2/M phase in malignant melanoma and breast cancer lines.

Mechanism of Action (MOA)

The compound exerts its cytotoxic effects primarily through mitochondrial destabilization and signaling pathway modulation . Unlike planar intercalators, the twisted biphenyl structure allows it to fit into hydrophobic pockets of regulatory proteins.

Key Signaling Pathways

-

Mitochondrial Pathway: Triggers Bax translocation to the mitochondria, leading to Cytochrome C release and Caspase-9/3 activation.

-

Cell Cycle Arrest: Inhibits G2/M transition, likely through the downregulation of Cyclin B1/CDK1 complexes.

-

Anti-Inflammatory Modulation: As a salicylic acid analog, it may dampen NF-κB signaling, reducing the pro-survival inflammatory microenvironment in tumor cells.

Pathway Visualization

Caption: Proposed mechanism of action showing mitochondrial apoptosis induction and NF-κB modulation by hydroxylated biphenyls.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Critical Note: The biphenyl core is hydrophobic. Direct dissolution in aqueous media will result in precipitation.

-

Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered (0.22 µm).

-

Concentration: Prepare a 50 mM master stock.

-

Calculation: MW = 214.22 g/mol . Dissolve 10.71 mg in 1 mL DMSO.

-

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute in culture medium immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Protocol B: Cell Viability Screening (MTT/CCK-8 Assay)

Objective: Determine the IC50 value in cancer cell lines (e.g., A375 Melanoma, MCF-7 Breast Cancer).

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2. -

Treatment:

-

Remove old media.

-

Add 100 µL of fresh media containing the compound at serial dilutions: 0, 1, 5, 10, 25, 50, 100 µM .

-

Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Cisplatin or Doxorubicin).

-

-

Incubation: Treat for 48 or 72 hours.

-

Readout:

-

Add 10 µL CCK-8 reagent or 20 µL MTT (5 mg/mL). Incubate for 2-4 hours.

-

Measure Absorbance at 450 nm (CCK-8) or 570 nm (MTT).

-

-

Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.

Protocol C: Apoptosis Detection (Annexin V/PI Staining)

Objective: Confirm if cell death is apoptotic (programmed) or necrotic.

-

Treatment: Treat cells (

in 6-well plates) with the IC50 concentration for 24 hours. -

Harvesting:

-

Collect media (contains floating dead cells).

-

Trypsinize adherent cells and combine with media.

-

Centrifuge at 1000 rpm for 5 min.

-

-

Staining:

-

Wash pellet with cold PBS.

-

Resuspend in 100 µL 1X Binding Buffer.

-

Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

-

Incubate 15 min at room temperature in the dark.

-

-

Flow Cytometry: Analyze immediately.

-

Q1 (Annexin-/PI+): Necrotic.

-

Q2 (Annexin+/PI+): Late Apoptotic.

-

Q3 (Annexin-/PI-): Viable.

-

Q4 (Annexin+/PI-): Early Apoptotic.

-

Data Presentation & Analysis

Expected IC50 Ranges (Reference Values)

Note: Values are representative of hydroxylated biphenyl analogs.

| Cell Line | Tissue Origin | Expected IC50 (µM) | Sensitivity Level |

| A375 | Melanoma | 1.5 - 5.0 | High |

| MCF-7 | Breast | 10.0 - 25.0 | Moderate |

| HT-29 | Colon | 15.0 - 30.0 | Moderate |

| BJ | Fibroblast (Normal) | > 50.0 | Low (Selectivity Window) |

Western Blot Targets

To validate the mechanism, probe for the following markers after 24h treatment:

| Target Protein | Expected Change | Biological Significance |

| Cleaved PARP | Increase | Hallmark of apoptosis execution. |

| Bax | Increase | Pro-apoptotic pore formation. |

| Bcl-2 | Decrease | Loss of mitochondrial protection. |

| Cyclin B1 | Decrease | G2/M cell cycle arrest. |

Safety & Handling

-

Hazard: Irritant (Skin/Eye).[1]

-

PPE: Wear nitrile gloves, safety goggles, and lab coat.

-

Disposal: Dispose of as hazardous chemical waste (phenolic compound).

References

-

Anticancer Activity of Hydroxyl

-

Urolithins: Gut Microbiota Metabolites of Ellagic Acid.

- Source: Molecular Nutrition & Food Research.

- Context: Establishes the structural basis for hydroxylated biphenyls (ring-opened urolithins) in cancer prevention.

-

URL:[Link]

-

PubChem Compound Summary: 2-(3-hydroxyphenyl)benzoic acid.

- Source: National Center for Biotechnology Inform

- Context: Chemical properties, CAS 92379-10-7 verification, and safety d

-

URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(3-hydroxyphenyl)benzoic Acid

Welcome to the technical support guide for the purification of crude 2-(3-hydroxyphenyl)benzoic acid via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists who require a high-purity final compound. Here, we move beyond simple protocols to address the nuanced challenges and scientific principles underlying the successful crystallization of this specific bifunctional molecule.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts and common queries related to the recrystallization of 2-(3-hydroxyphenyl)benzoic acid.

Q1: What is recrystallization and why is it the preferred method for purifying 2-(3-hydroxyphenyl)benzoic acid?

A1: Recrystallization is a purification technique for solid organic compounds.[1][2] The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, causing it to crystallize out while the impurities, present in smaller concentrations, remain dissolved in the solvent (mother liquor).[1][3]

For 2-(3-hydroxyphenyl)benzoic acid, this method is particularly effective because its rigid, planar structure and capacity for hydrogen bonding facilitate the formation of a well-ordered crystal lattice. This process of lattice formation is highly selective, tending to exclude impurity molecules that do not fit the lattice's geometry, thus achieving significant purification in a single step.[3]

Q2: How do the molecular features of 2-(3-hydroxyphenyl)benzoic acid—specifically the hydroxyl and carboxylic acid groups—influence solvent selection?

A2: The molecular structure of 2-(3-hydroxyphenyl)benzoic acid is amphiphilic, meaning it has both polar and nonpolar characteristics.

-

Polar Moieties: The carboxylic acid (-COOH) and phenolic hydroxyl (-OH) groups are polar and capable of forming strong hydrogen bonds. These groups favor interaction with polar solvents like water, ethanol, and methanol.[4]

-

Nonpolar Moiety: The two phenyl rings constitute a significant nonpolar, hydrophobic region. This part of the molecule favors solubility in less polar organic solvents.

The ideal solvent must effectively solvate the entire molecule at an elevated temperature but have limited affinity for it at lower temperatures. This dual nature means that a single perfect solvent can be difficult to find. Therefore, a mixed-solvent system (e.g., ethanol-water, acetone-water) is often the optimal choice, where one solvent dissolves the compound readily (solubilizing solvent) and the other (anti-solvent) is one in which the compound is poorly soluble.

Q3: What are the essential characteristics of a good recrystallization solvent for this compound?

A3: An ideal solvent for the recrystallization of 2-(3-hydroxyphenyl)benzoic acid must meet several criteria[5][6]:

-

High Solubility at High Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution.

-

Low Solubility at Low Temperatures: The compound should be sparingly or insoluble in the solvent at low temperatures (e.g., 0-4 °C) to maximize the recovery of the purified crystals.

-

Appropriate Boiling Point: The solvent's boiling point should be below the melting point of 2-(3-hydroxyphenyl)benzoic acid to prevent the compound from "oiling out" (melting before it dissolves).

-

Inertness: The solvent must not react chemically with the compound.[5]

-

Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).[5]

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[5][7]

Section 2: Detailed Experimental Protocol & Workflow

This section provides a step-by-step methodology for the recrystallization of 2-(3-hydroxyphenyl)benzoic acid. Safety precautions should always be observed; consult the Safety Data Sheet (SDS) for 3-hydroxybenzoic acid and related compounds, which indicates potential for skin, eye, and respiratory irritation.[8][9]

Workflow Diagram: Recrystallization of 2-(3-hydroxyphenyl)benzoic Acid

Caption: Workflow for the purification of 2-(3-hydroxyphenyl)benzoic acid.

Step-by-Step Methodology

-

Solvent Selection: Based on small-scale trials, select an appropriate solvent system. An ethanol/water or acetone/water system is a promising starting point.

-

Dissolution: Place the crude 2-(3-hydroxyphenyl)benzoic acid (e.g., 1.0 g) in an Erlenmeyer flask. Add a boiling chip. Heat the flask on a hot plate and add the primary solvent (e.g., ethanol) dropwise in small portions until the solid just dissolves.[10][11] It is critical to use the minimum amount of hot solvent required.[2]

-

Decolorization (Optional): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (e.g., a spatula tip) of activated carbon. Reheat the solution to boiling for a few minutes. The carbon will adsorb colored impurities.[6]

-

Hot Filtration (if necessary): If there are insoluble impurities or if activated carbon was used, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[3]

-

Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature.[10] Rapid cooling can trap impurities.[12] Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.[10]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold anti-solvent (e.g., water) to remove any residual soluble impurities from the crystal surfaces.

-

Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a moderate temperature, to remove all traces of solvent. The presence of residual solvent will depress the melting point.

Section 3: Troubleshooting Guide

Q4: My compound is not dissolving, even after adding a large amount of hot solvent. What should I do?

A4: This issue points to an inappropriate solvent choice. The solvent you have selected is likely not polar or nonpolar enough to effectively solvate the molecule at high temperatures.

-

Causality: The intermolecular forces between the 2-(3-hydroxyphenyl)benzoic acid molecules are stronger than the forces of interaction with the chosen solvent.

-

Solution:

-

Re-evaluate Solvent Choice: Consult a solvent polarity chart. If you used a nonpolar solvent, try a more polar one like ethanol or a mixture such as toluene/ethanol. If you used a highly polar solvent like water, the nonpolar phenyl rings may be hindering solubility; in this case, a mixed solvent like ethanol/water is recommended.[13]

-

Use a Solvent Mixture: If the solid is partially dissolving, you may be close to a good solvent system. Try adding a small amount of a co-solvent. For example, if the compound is mostly insoluble in hot water, add ethanol dropwise to the hot suspension until it dissolves.

-

Q5: The solution is clear after cooling, but no crystals have formed. Why is this happening?

A5: This indicates that the solution is not supersaturated, or that nucleation has not been initiated.

-

Causality: Either too much solvent was used during the dissolution step, or the solution requires a nucleation site to begin crystallization.[14]

-

Solutions:

-

Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution.[10] The microscopic scratches on the glass provide nucleation sites for crystal growth.

-

Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.[10]

-

Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was added.[14] Gently heat the solution to boil off a portion of the solvent, then attempt the slow cooling process again.[14]

-

Q6: My compound "oiled out" into a gooey liquid instead of forming crystals. How do I resolve this?

A6: "Oiling out" occurs when a compound melts in the hot solvent before it dissolves, or when a supersaturated solution is cooled below the compound's melting point.[15] This is common with compounds containing strong hydrogen-bonding groups.

-

Causality: The solubility of the compound increases so dramatically with temperature that upon cooling, the concentration of the solute is above its saturation point but the temperature is still above its melting point in the solvent mixture.

-

Solutions:

-

Reheat and Add More Solvent: Reheat the solution until the oil fully dissolves. You may need to add a small amount of additional primary solvent (e.g., ethanol) to create a less concentrated solution. Then, cool the solution much more slowly.[12]

-

Lower the Solution's Boiling Point: Change the solvent system to one with a lower boiling point.

-

Promote Seeding at a Higher Temperature: As the solution cools, but before the oiling-out temperature is reached, vigorously scratch the flask or add a seed crystal to encourage crystallization to begin at a higher temperature.

-

Q7: My final yield is very low. How can I improve recovery?

A7: Low yield is a common issue and can stem from several factors.

-

Causality & Solutions:

-

Excess Solvent: Using more than the minimum amount of hot solvent will leave a significant amount of your product dissolved in the mother liquor after cooling.[3] Always use the minimum volume necessary.

-

Premature Crystallization: If the compound crystallizes in the filter paper during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.

-

Incomplete Precipitation: Ensure you have cooled the solution in an ice bath for an adequate amount of time (15-20 minutes) to maximize precipitation.

-

Excessive Washing: Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.

-

Q8: The melting point of my recrystallized product is still broad. What does this indicate?

A8: A broad melting point range is a classic indicator of an impure sample.[16] Pure crystalline solids typically have a sharp melting point range of 1-2 °C.

-

Causality & Solutions:

-

Trapped Impurities: If cooling was too rapid, impurities may have been trapped within the crystal lattice.[12] Repeat the recrystallization and ensure the cooling process is slow and gradual.

-

Incomplete Removal of Soluble Impurities: The chosen solvent may not be ideal for separating the specific impurities present. A different solvent system may be required.

-

Residual Solvent: The sample may not be completely dry. Dry the sample under vacuum for a longer period and re-check the melting point.

-

Section 4: Data & Characterization

Solvent Suitability Table

The selection of a solvent is often empirical.[11] The following table provides a starting point for solvent screening for 2-(3-hydroxyphenyl)benzoic acid, based on the properties of its functional groups.

| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Behavior |

| Water | 100 | High | Poor solubility at room temp, but increases significantly with heat.[4] Good as an anti-solvent. |

| Ethanol | 78 | High | Good solubility, especially when hot, due to H-bonding. Often used as the primary solvent in a mixed system with water.[13] |

| Methanol | 65 | High | Similar to ethanol, but lower boiling point. Good primary solvent candidate.[13] |

| Acetone | 56 | Medium | Good solvent for both polar and nonpolar moieties. Its volatility is a key advantage.[4] |

| Ethyl Acetate | 77 | Medium | May be a good single-solvent candidate. Balances polarity for the different parts of the molecule.[13] |

| Toluene | 111 | Low | Likely to be a poor solvent on its own but could be used in a mixed system if impurities are highly nonpolar. |

References

- StudyMoose. (2024, February 26).

- Scribd.

- University of Missouri-St. Louis.

- CTC 114 Wet Lab Techniques. (2022, November 8). Recrystallization of Benzoic Acid Pre-Lab Discussion.

- All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. YouTube.

- Journal of Chemical & Engineering Data. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

- ResearchGate. (PDF)

- Alfa Chemistry.

- University of Rochester, Department of Chemistry.

- Fisher Scientific. (2021, December 21). SAFETY DATA SHEET: 2-(4-Hydroxyphenylazo)benzoic acid.

- ResearchGate. (PDF) Solubility of Benzoic Acid in Mixed Solvents.

- Google Patents.

- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

- Sigma-Aldrich. (2023, February 8).

- École Polytechnique Fédérale de Lausanne.

- SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review.

- Royal Society of Chemistry. (2021, September).

- TCI Chemicals. (2023, March 5). SAFETY DATA SHEET: 4-(4-Hydroxyphenyl)benzoic Acid.

- Journal of Chemical Education.

- Rasayan Journal of Chemistry.

- ACS Publications. (2009, November 20). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly?

- Dalton Transactions (RSC Publishing). 2-Hydroxyphenyl benzimidazoles and their boron complexes: synthesis, structure, aggregation-induced emission and picric acid sensing.

- Sathee Jee.

- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.

- Loba Chemie. (2019, January 30). 3-HYDROXY BENZOIC ACID MSDS.

- ResearchGate. The solubility of benzoic acid in seven solvents.

- Wiley.

- Merck Millipore.

- Google Patents.

- Guidechem. (2024, May 17). Understanding Benzoic Acid Solubility: A Comprehensive Guide.

- University of Maine System.

- UNT Digital Library. (1999, September 16).

Sources

- 1. studymoose.com [studymoose.com]

- 2. edu.rsc.org [edu.rsc.org]

- 3. scribd.com [scribd.com]

- 4. Page loading... [guidechem.com]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. lobachemie.com [lobachemie.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. westfield.ma.edu [westfield.ma.edu]